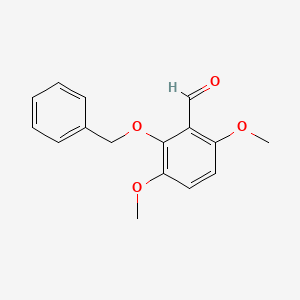
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is an organic compound characterized by its aromatic aldehyde structure It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy groups at the 3 and 6 positions and a phenylmethoxy group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions of the benzene ring through a methylation reaction using methanol and a suitable catalyst.
Phenylmethoxylation: The phenylmethoxy group is introduced at the 2 position via a nucleophilic substitution reaction, where a phenylmethoxy group replaces a leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzaldehyde, 4-bromo-3,6-dimethoxy-2-(phenylmethoxy)-
- Benzaldehyde, 3,4-dimethoxy-
- Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is unique due to the specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and potential applications.
Propriétés
Numéro CAS |
211935-25-0 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3,6-dimethoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-9-15(19-2)16(13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
QOKHVRJITXRMGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


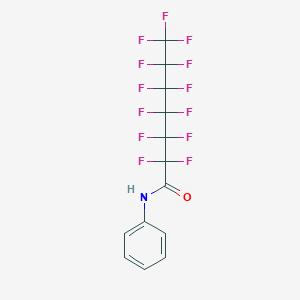

![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)
![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
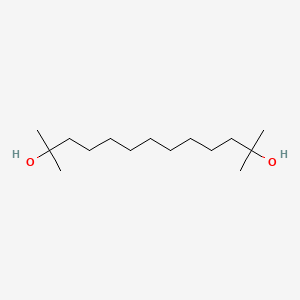
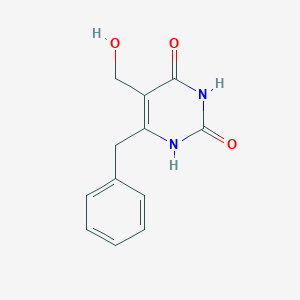
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
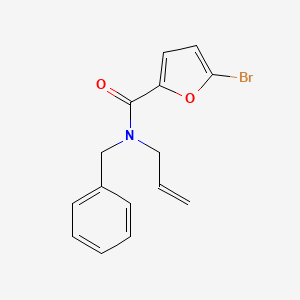
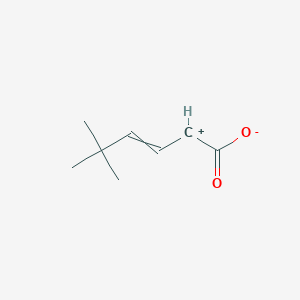
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
